6-Chlor-1H-pyrazolo[3,4-d]pyrimidin
Übersicht
Beschreibung
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its structural resemblance to purine bases, which are fundamental components of nucleic acids. This compound is known for its ability to inhibit the enzyme xanthine oxidase, making it a valuable molecule in various biochemical and pharmacological studies .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s structural resemblance to the substrates for the enzyme xanthine oxidase allows it to bind to the enzyme and strongly inhibit its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . Additionally, the inhibition of xanthine oxidase can lead to decreased production of uric acid, which may be beneficial in the treatment and prophylaxis of hyperuricemia .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine’s action is a significant inhibition of cell proliferation, particularly in tumor cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it can induce apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with enzymes such as xanthine oxidase . These compounds are capable of binding to the enzyme and strongly inhibit its activity . This interaction can influence biochemical reactions within the body, particularly those involving purine metabolism .
Cellular Effects
In terms of cellular effects, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown good in vitro anti-proliferative activities against leukemia cell lines . Some of these compounds were found to be 8–10 times more potent than BTK inhibitor ibrutinib .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine involves binding interactions with biomolecules and changes in gene expression . For instance, it has been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Metabolic Pathways
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is structurally similar to the substrates for the enzyme xanthine oxidase, suggesting that it may be involved in purine metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-chloropyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by various nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, which react under mild to moderate conditions, often in the presence of a base to neutralize the by-products.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Quinazoline: A well-known scaffold in medicinal chemistry with applications in cancer treatment.
These compounds share structural similarities and biological activities but differ in their specific targets and the nature of their substituents
Biologische Aktivität
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential as an inhibitor of various protein kinases, which play crucial roles in cellular signaling pathways. This article explores the biological activity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 154.56 g/mol
- Structural Characteristics : The compound features a fused pyrazole and pyrimidine structure with a chlorine atom at the 6-position, influencing its biological activity significantly.
Research indicates that 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine acts primarily as an inhibitor of several key kinases:
- Flt-3 Kinase : Implicated in certain leukemias, this receptor tyrosine kinase is a target for the compound's inhibitory effects.
- JAK Kinases : Involved in immune response regulation, inhibition of JAK kinases suggests potential applications in treating autoimmune diseases.
- Cyclin-dependent Kinases (CDKs) : The compound has shown promise in inhibiting CDKs, which are crucial for cell cycle regulation.
Antitumor Activity
Several studies have highlighted the anticancer properties of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine:
- Cell Line Studies : It has demonstrated the ability to induce cell death in various cancer cell lines. Notably, it has been reported to achieve significant growth inhibition percentages across different cancer types:
Cancer Cell Line | Growth Inhibition (%) |
---|---|
MCF-7 | 45–97 |
HCT-116 | 6–99 |
HepG-2 | 48–90 |
These findings indicate its potential as a scaffold for developing novel anticancer agents targeting specific signaling pathways involved in tumor progression.
Antiviral Properties
Research also points to antiviral activities against several viruses:
- Hepatitis C Virus (HCV) : Preliminary studies suggest that the compound may inhibit HCV replication.
- Respiratory Syncytial Virus (RSV) : Similar antiviral potential has been noted against RSV.
However, further clinical investigations are necessary to validate these effects and determine safety profiles.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on renal carcinoma cell lines. Compounds demonstrated significant inhibitory effects on CDK2 and TRKA with IC values ranging from 0.55 µM to 1.06 µM.
- Cell Cycle Analysis : Research indicates that treatment with these compounds leads to G0–G1 phase arrest in cancer cells, suggesting mechanisms of apoptosis induction.
- Molecular Docking Studies : Computational studies have shown that synthesized derivatives bind similarly to established inhibitors of CDK2 and TRKA, supporting their potential as effective therapeutic agents.
Eigenschaften
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAPPYRAFCOFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680576 | |
Record name | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23002-51-9 | |
Record name | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.